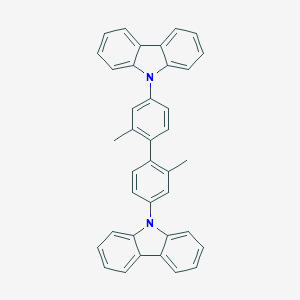

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

Descripción general

Descripción

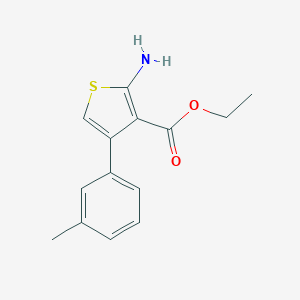

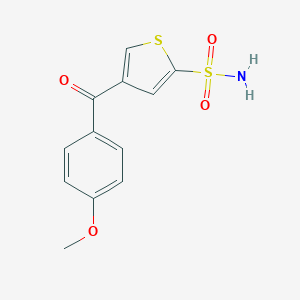

4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl, also known as CBP, is used as a solution-processable Phosphorescent Host in organic electronics such as OLED devices .

Synthesis Analysis

A study simulated the absorption spectra of CBP in gas and condensed phases using the efficient time-dependent long-range corrected tight-binding density functional theory (TD-LC-DFTB). The accuracy of the condensed-phase absorption spectra computed using the structures obtained from classical molecular dynamics (MD) and quantum mechanical/molecular mechanical (QM/MM) simulations was examined by comparison with the experimental absorption spectrum .Molecular Structure Analysis

The empirical formula of CBP is C36H24N2. It has a molecular weight of 484.59 . The absorption spectra of CBP in gas and condensed phases were simulated in a study, indicating that the method used (TD-LC-DFTB) is accurate and robust in calculating the excitation energies of CBP .Chemical Reactions Analysis

CBP is widely used as a host material in phosphorescent organic light-emitting diodes (PhOLEDs). .Physical And Chemical Properties Analysis

CBP has a melting point of 281-285 °C. It is soluble in THF, chloroform, and dichloromethane. Its fluorescence is at λex 369 nm in THF. The orbital energy of HOMO is 6.0 eV and LUMO is 2.9 eV .Aplicaciones Científicas De Investigación

Host Material in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

CBP is widely used as a host material in PhOLEDs . In these devices, CBP is used to transfer excitation energy to the emitter and confine the exciton in the emissive layer . The absorption spectra of CBP in gas and condensed phases have been simulated using time-dependent long-range corrected tight-binding density functional theory (TD-LC-DFTB), which is found to be an accurate and robust method for calculating the excitation energies of CBP .

OLED Technology

CBP plays a significant role in the development of OLED technology due to its high brightness, low-cost, low energy consumption, light weight and mechanical flexibility . It is used in many devices such as televisions, mobile phones, and other lighting resources .

Phosphorescent OLEDs (PhOLEDs)

In PhOLEDs, CBP is used as a host material where the heavy metal-based phosphorescent emitter is doped . These types of OLEDs have attracted much attention because they can generate light from both singlet and triplet states, allowing the internal quantum efficiency to reach nearly 100% .

Morphological Stability in Electrophosphorescence

A novel compound (BCBP) based on the modification of CBP through arylmethylene bridge linkage was synthesized . This compound showed a high glass transition temperature (Tg) of 173 °C due to the introduction of the bridged structure, remarkably contrasting with a low Tg of 62 °C for CBP . This morphological stability is crucial for the efficiency of electrophosphorescence .

Low Turn-On Voltage in Electroluminescent Devices

The bridged structure in BCBP enhances the conjugation and raises the HOMO energy, thus facilitating hole-injection and leading to a low turn-on voltage in an electroluminescent device . This property is beneficial for the performance and energy efficiency of these devices .

High Power Efficiency in OLEDs

With the device structure of ITO/MoO3/NPB/Ir complex: BCBP/BCP/Alq3/LiF/Al, maximum power efficiencies of 41.3 lm/W and 6.3 lm/W for green- and blue-emitting OLED were achieved, respectively . This demonstrates the potential of CBP and its derivatives in achieving high power efficiency in OLEDs .

Mecanismo De Acción

Target of Action

The primary target of 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl, also known as CBP, is the active layer in organic photovoltaics (OPVs) devices . It is also used as a charge transport material in Organic Field-Effect Transistors (OFETs) .

Mode of Action

CBP interacts with its targets by serving as a hole transport material . It provides a suitable matrix for efficient energy transfer from dopant molecules .

Biochemical Pathways

The biochemical pathways affected by CBP are primarily related to the energy transfer processes in organic electronic devices .

Result of Action

This is due to the efficient energy transfer from dopant molecules that CBP facilitates .

Action Environment

The action of CBP can be influenced by environmental factors such as temperature and the presence of other materials in the device. For instance, the compound has a melting point of 281-285 °C , indicating that it can withstand high temperatures.

Safety and Hazards

CBP is classified as causing skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity - single exposure (Category 3, Respiratory system). The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Direcciones Futuras

Propiedades

IUPAC Name |

9-[4-(4-carbazol-9-yl-2-methylphenyl)-3-methylphenyl]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28N2/c1-25-23-27(39-35-15-7-3-11-31(35)32-12-4-8-16-36(32)39)19-21-29(25)30-22-20-28(24-26(30)2)40-37-17-9-5-13-33(37)34-14-6-10-18-38(34)40/h3-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUJKAYZIMMJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C3=CC=CC=C3C4=CC=CC=C42)C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621608 | |

| Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl | |

CAS RN |

120260-01-7, 604785-54-8 | |

| Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bis(9H-carbazol-9-yl)-2,2'-dimethylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl (CDBP) in OLEDs and how does it interact with other materials?

A1: 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl (CDBP) acts as a host material in OLEDs, particularly in those utilizing thermally activated delayed fluorescence (TADF) emitters [, ]. It serves as both a host and a hole transporting layer due to its favorable energy levels and charge carrier mobility.

- Charge Preseparation: The exciplex matrix supports charge preseparation for the step-by-step charge transfer-based energy transfer, effectively suppressing quenching effects [].

- Enhanced RISC: The exciplex matrix elevates the reverse intersystem crossing (RISC) efficiencies, allowing for efficient upconversion of triplet excitons to singlet excitons, which is crucial for TADF [].

- Reduced Triplet Nonradiative Decay: The exciplex matrix helps to reduce the rate of nonradiative decay from the triplet state, further improving the efficiency of light emission [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.